N,N-Diethyl-2-(4-methylbenzoyl)benzamide
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Overview
Description
N,N-Diethyl-2-(4-methylbenzoyl)benzamide is an organic compound with the molecular formula C16H19NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzoyl group is substituted at the 2-position with a 4-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(4-methylbenzoyl)benzamide typically involves the acylation of N,N-diethylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(4-methylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Diethyl-2-(4-methylbenzyl)benzamide.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-2-(4-methylbenzoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbenzamide: Lacks the 4-methyl substitution on the benzoyl group.
N,N-Dimethyl-2-(4-methylbenzoyl)benzamide: Has methyl groups instead of ethyl groups on the amide nitrogen.
N,N-Diethyl-4-methylbenzamide: The benzoyl group is not substituted at the 2-position.
Uniqueness
N,N-Diethyl-2-(4-methylbenzoyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzoyl moiety and the diethyl substitution on the amide nitrogen can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
CAS No. |
112162-73-9 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methylbenzoyl)benzamide |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)19(22)17-9-7-6-8-16(17)18(21)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
LIOJRSOOSFPEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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